1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose 1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose
Brand Name: Vulcanchem
CAS No.: 120143-22-8
VCID: VC0038152
InChI: InChI=1S/C17H19N3O7/c1-9-6-4-5-7-12(9)16(23)24-8-13-14(19-20-18)15(25-10(2)21)17(27-13)26-11(3)22/h4-7,13-15,17H,8H2,1-3H3/t13-,14-,15-,17?/m1/s1
SMILES: CC1=CC=CC=C1C(=O)OCC2C(C(C(O2)OC(=O)C)OC(=O)C)N=[N+]=[N-]
Molecular Formula: C17H19N3O7
Molecular Weight: 377.353

1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose

CAS No.: 120143-22-8

Cat. No.: VC0038152

Molecular Formula: C17H19N3O7

Molecular Weight: 377.353

* For research use only. Not for human or veterinary use.

1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose - 120143-22-8

Specification

CAS No. 120143-22-8
Molecular Formula C17H19N3O7
Molecular Weight 377.353
IUPAC Name [(2S,3R,4R)-4,5-diacetyloxy-3-azidooxolan-2-yl]methyl 2-methylbenzoate
Standard InChI InChI=1S/C17H19N3O7/c1-9-6-4-5-7-12(9)16(23)24-8-13-14(19-20-18)15(25-10(2)21)17(27-13)26-11(3)22/h4-7,13-15,17H,8H2,1-3H3/t13-,14-,15-,17?/m1/s1
Standard InChI Key WLSQDUZXMHIZCA-BOEXNKMNSA-N
SMILES CC1=CC=CC=C1C(=O)OCC2C(C(C(O2)OC(=O)C)OC(=O)C)N=[N+]=[N-]

Introduction

Chemical Structure and Properties

1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose is a complex organic compound with multiple functional groups attached to a ribofuranose sugar backbone. The compound is characterized by the following fundamental properties:

Basic Identification

PropertyValue
CAS Number120143-22-8
Molecular FormulaC17H19N3O7
Molecular Weight377.353 g/mol
Physical FormPowder
Optical Activity[α]/D +11.0±2.0°, c = 1 in chloroform
Storage Conditions2-8°C

The compound features a D-ribofuranose core structure with specific modifications at multiple positions. The acetyl groups at positions 1 and 2 serve as protecting groups, the azido functionality at position 3 provides a reactive handle for further modifications, and the toluoyl group at position 5 offers additional synthetic versatility . This particular combination of functional groups creates a molecule with specific reactivity patterns that are valuable in organic synthesis.

Synonyms and Alternative Nomenclature

The compound is known by several alternative names in the scientific literature and commercial catalogs:

  • 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose

  • 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl)benzoyl-D-ribofuranose

  • D-Ribofuranose, 3-azido-3-deoxy-, 1,2-diacetate 5-(4-methylbenzoate)

These various nomenclatures reflect different conventions for describing the same chemical structure, with particular emphasis on the specific functional groups and their positions on the ribofuranose skeleton.

Synthesis and Preparation

Synthetic Routes

The synthesis of 1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose typically involves multiple steps starting from commercially available precursors. According to published research, one established synthetic route begins with 1,2-O-isopropylidene-α-D-xylofuranose . This starting material undergoes a series of transformations to introduce the azido group at the 3-position and the other functional groups at their respective positions.

A key intermediate in this synthetic pathway is 3-azido-3-deoxy-1,2-di-O-acetyl-α-D-ribofuronamide (compound 10), which can be further transformed through various reactions . The specific synthetic steps often include:

  • Protection of specific hydroxyl groups

  • Introduction of the azido functionality through nucleophilic substitution

  • Acetylation of positions 1 and 2

  • Attachment of the toluoyl group at position 5

These synthetic steps require careful control of reaction conditions to ensure regioselectivity and stereoselectivity, particularly important for maintaining the desired stereochemistry of the final product.

Chemical Transformations

The compound can undergo several important chemical transformations that enhance its utility in organic synthesis:

  • The azido group can be reduced to an amine using triphenylphosphine (Staudinger reduction) or other reducing agents, which is particularly important for the synthesis of 3'-amino nucleoside derivatives .

  • The acetyl groups can serve as protecting groups during various synthetic manipulations and can be selectively removed under appropriate conditions.

  • The anomeric position (C-1) can participate in glycosylation reactions, particularly in Vorbrüggen coupling with silylated nucleobases to form nucleoside derivatives .

These transformations make 1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose a versatile building block in more complex synthetic schemes.

Applications in Research

Click Chemistry Applications

The azido functionality at position 3 makes this compound particularly suitable for click chemistry applications, especially the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and selective formation of 1,2,3-triazole linkages under mild conditions, which has found extensive applications in:

  • Bioconjugation of carbohydrates to proteins, peptides, and other biomolecules

  • Synthesis of glycomimetics with potential biological activities

  • Development of drug delivery systems

  • Creation of molecular probes for biochemical studies

The high efficiency and specificity of click chemistry reactions have made them valuable tools in drug development, chemical biology, and materials science, further enhancing the utility of azido-containing compounds like 1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose.

Nucleoside Synthesis

One of the most significant applications of this compound is in the synthesis of modified nucleosides, which are critical components in the development of antiviral drugs, anticancer agents, and research tools for studying nucleic acid structure and function. The compound can serve as a sugar precursor for the preparation of various nucleoside analogs through coupling with appropriate nucleobases .

Research has demonstrated that this compound can undergo Vorbrüggen coupling with silylated nucleobases such as 2-amino-6-chloropurine to form modified nucleosides. For example, it has been used in the synthesis of adenosine derivatives with selective properties. In one study, the compound was coupled under Vorbrüggen conditions with silylated 2-amino-6-chloropurine to give compound 11 in 79% yield, which was subsequently converted to other adenosine derivatives .

These nucleoside analogs can exhibit various biological activities, including:

  • Antiviral properties against RNA and DNA viruses

  • Anticancer activities through interference with nucleic acid synthesis

  • Modulation of purinergic receptor activity, particularly adenosine receptors

CompoundStructure Feature% Inhibition (hA3AR)Ki (nM)% Activation (hA3AR)
1I, CH2OH, NH239879 ± 34667 ± 6
2NH2, CH2OH, NH216654 ± 4257 ± 2
3Ph-C≡C, CH2OH, NH250126 ± 436 ± 6
4pMePh-C≡C, CH2OH, NH233145 ± 3523 ± 3
5nBu-C≡C, CH2OH, NH24389 ± 11266 ±11

This data demonstrates the influence of structural modifications on receptor binding properties, highlighting the importance of the 3'-position substitution in determining biological activity .

SupplierProduct NumberPackage SizePrice (USD/EUR)
Sigma-Aldrich712825100mg$224
Usbiological29299950mg$382
Biosynth CarbosynthMD04222500mg$475
AK Scientific3418DN500mg$691
Aladdin Scientific--$379.90

Prices vary significantly depending on the supplier and quantity ordered, with larger quantities generally offering better value per unit weight . It's worth noting that pricing information may change over time, so researchers should check with suppliers for the most current pricing.

The compound is typically supplied as a powder with a purity of ≥95% (HPLC), making it suitable for research applications requiring high-quality reagents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator